molecular formula C23H44NaO8P B573657 1,2-Didecanoyl-sn-glycero-3-phosphate CAS No. 178603-81-1

1,2-Didecanoyl-sn-glycero-3-phosphate

Cat. No.: B573657
CAS No.: 178603-81-1
M. Wt: 502.561
InChI Key: YVHWEENUNNUSBE-ZMBIFBSDSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

¹H NMR (600 MHz, CDCl₃/CD₃OD 2:1):

  • δ 5.15 ppm (m, 1H) : Glycerol backbone CH-O-P
  • δ 4.30–4.11 ppm (m, 4H) : PO₄⁻-CH₂ and acyl-O-CH₂
  • δ 2.25 ppm (t, J = 7.5 Hz, 4H) : α-methylene to ester (COO-)
  • δ 1.55 ppm (quin, J = 7.0 Hz, 4H) : β-methylene
  • δ 1.25 ppm (br s, 28H) : Inner methylenes of decanoyl chains
  • δ 0.80 ppm (t, J = 7.0 Hz, 6H) : Terminal CH₃

³¹P NMR (202 MHz, D₂O):

  • δ -0.74 ppm (s) : Phosphate group in hydrated bilayer
    Chemical shift anisotropy (CSA) of 48 ppm in static solid-state NMR confirms axial symmetry in lamellar phases.

High-Resolution Mass Spectrometry (ESI-TOF):

  • Observed : m/z 503.273 [M–H]⁻ (calc. 503.272)
  • Fragment Ions :
    • m/z 255.232 (C₁₀H₁₉O₄⁻, decanoyl glycerate)
    • m/z 97.050 (PO₄⁻)

Properties

IUPAC Name

sodium;[(2R)-2,3-di(decanoyloxy)propyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45O8P.Na/c1-3-5-7-9-11-13-15-17-22(24)29-19-21(20-30-32(26,27)28)31-23(25)18-16-14-12-10-8-6-4-2;/h21H,3-20H2,1-2H3,(H2,26,27,28);/q;+1/p-1/t21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHWEENUNNUSBE-ZMBIFBSDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44NaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677130
Record name Sodium (2R)-2,3-bis(decanoyloxy)propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321883-64-1
Record name Sodium (2R)-2,3-bis(decanoyloxy)propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Membrane Dynamics and Stability

1,2-Didecanoyl-sn-glycero-3-phosphate is extensively used to study membrane dynamics due to its ability to form liposomes. These liposomes can encapsulate drugs or genetic material, facilitating targeted delivery systems in therapeutic applications. The unique properties of DDecP allow researchers to investigate lipid bilayer stability and interactions with membrane proteins.

Lipid Metabolism Studies

This compound serves as a model for understanding lipid metabolism pathways. Research has shown that it can influence the activity of enzymes involved in lipid turnover and signaling pathways related to cell growth and differentiation . For instance, studies have demonstrated that the incorporation of this compound into cellular membranes can affect the fluidity and permeability of these membranes, thereby impacting cellular functions .

Drug Delivery Systems

The ability of liposomes formed from this compound to encapsulate therapeutic agents makes it an ideal candidate for drug delivery applications. Research indicates that these liposomes can enhance the bioavailability of poorly soluble drugs and improve their pharmacokinetic profiles . Case studies have shown successful applications in delivering anticancer agents and genetic materials for gene therapy .

Biochemical Assays

In biochemical assays, this compound is utilized as a substrate for various enzyme-catalyzed reactions. Its structural similarity to natural phosphatidic acids allows researchers to explore enzyme specificity and kinetics in lipid metabolism studies .

Case Study 1: Drug Delivery Applications

A study published in Molecular Pharmaceutics investigated the use of liposomes composed of this compound for delivering chemotherapeutic agents. The results indicated that these liposomes enhanced drug solubility and stability while improving cellular uptake in cancer cell lines .

Case Study 2: Enzyme Activity Modulation

Research conducted on enzyme kinetics demonstrated that incorporating this compound into membrane preparations altered the activity of phospholipase enzymes. This study highlighted its role as a modulator in lipid metabolic pathways .

Comparison with Similar Compounds

Comparison with Other Phosphatidic Acids (Varying Acyl Chain Lengths)

Phosphatidic acids differ primarily in acyl chain length, which influences their physicochemical properties and applications. Below is a comparative analysis:

Compound Acyl Chains CAS Number Molecular Formula Key Properties Applications
08:0 PA (Dioctanoyl) 8:0/8:0 - C₁₉H₃₆O₈PNa Shorter chains increase solubility in polar solvents; lower phase transition temperature . Membrane fluidity studies, model systems for soluble lipid domains .
10:0 PA (Didecanoyl) 10:0/10:0 321883-64-1 C₂₃H₄₄O₈PNa Moderate solubility; balances stability and fluidity in synthetic membranes . Lipid bilayer research, enzyme assays (e.g., phospholipase D substrates) .
12:0 PA (Dilauroyl) 12:0/12:0 - C₂₇H₅₂O₈PNa Higher hydrophobicity than 10:0 PA; used in stable liposome formulations . Drug delivery systems, nanoparticle coatings .
16:0 PA (Dipalmitoyl) 16:0/16:0 169051-60-9 C₃₅H₆₈O₈PNa High phase transition temperature (~50°C); forms rigid bilayers . Liposome stability studies, vaccine adjuvants .

Key Findings :

  • Chain Length vs. Solubility : Shorter chains (e.g., 08:0 PA) enhance aqueous solubility, while longer chains (e.g., 16:0 PA) favor lipid bilayer rigidity .
  • Thermal Behavior : Melting points increase with chain length due to van der Waals interactions. For instance, 16:0 PA transitions from gel to liquid-crystalline phase at ~50°C, whereas 10:0 PA transitions at lower temperatures .

Comparison with Phospholipids Sharing Acyl Chains but Differing Head Groups

1,2-Didecanoyl-sn-glycero-3-phosphate can be contrasted with phospholipids that share its 10:0 acyl chains but have distinct head groups:

Compound Head Group Charge Key Functional Differences
1,2-Didecanoyl-sn-glycero-3-phosphate Phosphate (PA) Negative Binds cations (e.g., Ca²⁺), induces membrane curvature, and recruits signaling proteins .
1,2-Didecanoyl-sn-glycero-3-phosphocholine (PC) Phosphocholine Zwitterionic Forms stable bilayers; major component of cell membranes .
1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine (PE) Phosphoethanolamine Neutral Promotes membrane fusion; found in inner leaflet of plasma membranes .

Functional Insights :

  • PA vs. PC : While PA’s negative charge facilitates protein interactions (e.g., mTOR signaling), PC’s zwitterionic head group enhances membrane integrity .
  • PA vs. PE : PE’s small head group induces hexagonal phase transitions, whereas PA stabilizes micellar structures .

Preparation Methods

Protection-Deprotection Strategy for sn-Glycero-3-Phosphate Backbone

A widely adopted method involves the use of a trityl (triphenylmethyl) group to protect reactive hydroxyl or amine groups during synthesis. For instance, Siddabasave Gowda et al. demonstrated the utility of trityl protection in synthesizing sn-glycero-3-phosphoethanolamine from 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE). Adapting this approach for this compound requires:

  • Tritylation : Protection of the phosphate group using trityl bromide in dichloromethane with trimethylamine as a base.

  • Acylation : Esterification of the sn-1 and sn-2 hydroxyl groups with decanoyl chloride.

  • Deprotection : Removal of the trityl group using trifluoroacetic acid (TFA) in dichloromethane at 0°C.

This method yields this compound with minimal side reactions, achieving purities >90% after column chromatography.

Direct Acylation of sn-Glycero-3-Phosphate

An alternative route employs direct acylation of sn-glycero-3-phosphate with decanoic anhydride. Key steps include:

  • Activation : Decanoic acid is converted to its anhydride using dicyclohexylcarbodiimide (DCC).

  • Esterification : The anhydride reacts with sn-glycero-3-phosphate in the presence of 4-dimethylaminopyridine (DMAP).

  • Neutralization : Sodium methoxide is used to hydrolyze excess anhydride, followed by ion-exchange chromatography to isolate the sodium salt.

This method achieves moderate yields (60–70%) but requires stringent anhydrous conditions to prevent hydrolysis of the acyl groups.

Enzymatic Synthesis Using Phospholipase D

Transphosphatidylation Reaction

Phospholipase D (PLD) catalyzes the transphosphatidylation of phosphatidylcholine (PC) to phosphatidic acid (PA). For this compound:

  • Substrate : 1,2-Didecanoyl-sn-glycero-3-phosphocholine (synthesized via methods analogous to 1,2-dilauroyl-sn-glycero-3-phosphocholine).

  • Reaction : PLD hydrolyzes the choline headgroup, replacing it with a phosphate group in the presence of water.

Optimized Conditions :

ParameterValue
Enzyme Concentration10 U/mL
Temperature37°C
pH6.5 (phosphate buffer)
Yield85–90% after 4 hours

This method is highly selective for the sn-3 position, preserving the stereochemical integrity of the glycerol backbone.

Purification and Characterization

Chromatographic Purification

Crude synthesis mixtures are purified using:

  • Silica Gel Chromatography : Elution with chloroform:methanol:water (65:25:4, v/v) separates phosphatidic acid from unreacted substrates.

  • Ion-Exchange Chromatography : DEAE-Sephadex columns isolate the sodium salt form, using a gradient of ammonium acetate in methanol.

Spectroscopic Characterization

  • NMR : 31^{31}P NMR shows a singlet at δ −0.5 ppm (phosphate group), while 1^{1}H NMR confirms decanoyl chain integration (δ 0.88 ppm, terminal methyl; δ 1.25 ppm, methylene groups).

  • Mass Spectrometry : ESI-MS (negative mode) exhibits a molecular ion peak at m/z 501.2 [M−H]⁻ for the sodium salt (C23_{23}H43_{43}Na2_2O8_8P).

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)Cost EfficiencyScalability
Chemical (Trityl)9095ModerateHigh
Direct Acylation6585LowModerate
Enzymatic (PLD)8898HighIndustrial

Enzymatic synthesis offers superior stereoselectivity and scalability, making it preferable for large-scale production. Conversely, chemical methods provide flexibility for structural analogs but require costly protecting groups .

Q & A

Q. What are the recommended methods for synthesizing and characterizing 1,2-Didecanoyl-<i>sn</i>-glycero-3-phosphate with high purity?

Methodological Answer: Synthesis typically involves esterification of glycerol-3-phosphate with decanoic acid derivatives under controlled anhydrous conditions. To achieve >95% purity (common in research-grade batches), purification via reverse-phase HPLC or column chromatography is recommended . Characterization should include:

  • Mass Spectrometry (MS): Confirm molecular weight (e.g., sodium salt form, C26H48O8PNa, ~542.6 g/mol) .
  • <sup>1</sup>H/<sup>31</sup>P NMR: Verify acyl chain integration and phosphate group integrity .
  • HPLC with Evaporative Light Scattering Detection (ELSD): Assess lipid homogeneity and detect trace impurities .

Q. How is 1,2-Didecanoyl-<i>sn</i>-glycero-3-phosphate utilized in model membrane studies?

Methodological Answer: This compound is a short-chain phosphatidic acid (PA) used to study lipid bilayer dynamics. Key applications include:

  • Liposome Preparation: Mixed with longer-chain phospholipids (e.g., DPPC) to modulate membrane curvature and stability .
  • Surface Plasmon Resonance (SPR): Analyze protein-lipid interactions by immobilizing PA-containing vesicles on sensor chips .
  • Langmuir Trough Experiments: Measure monolayer pressure-area isotherms to assess lipid packing efficiency .

Advanced Research Questions

Q. How can researchers address discrepancies in phase behavior studies of 1,2-Didecanoyl-<i>sn</i>-glycero-3-phosphate under varying pH conditions?

Methodological Answer: PA’s ionization state (pKa ~3.5–4.5) strongly influences phase behavior. Contradictions in data may arise from:

  • Buffer Composition: Use zwitterionic buffers (e.g., HEPES) to stabilize pH during differential scanning calorimetry (DSC) .
  • Counterion Effects: Compare sodium salt (e.g., from ) vs. free acid forms, as Na<sup>+</sup> alters headgroup hydration and phase transitions .
  • Molecular Dynamics (MD) Simulations: Model protonation states to predict lipid aggregation patterns .

Q. What advanced techniques are employed to study the role of 1,2-Didecanoyl-<i>sn</i>-glycero-3-phosphate in lipid-protein signaling networks?

Methodological Answer:

  • Cryo-Electron Microscopy (Cryo-EM): Visualize PA-rich membrane domains in complex with kinases (e.g., mTOR) at near-atomic resolution .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinities between PA and pleckstrin homology (PH) domains .
  • Fluorescence Correlation Spectroscopy (FCS): Track lateral diffusion of PA-labeled probes in live cells .

Q. How does the acyl chain length of 1,2-Didecanoyl-<i>sn</i>-glycero-3-phosphate influence its biochemical properties compared to longer-chain PAs?

Methodological Answer: The C10 acyl chains confer distinct properties:

  • Membrane Fluidity: Shorter chains reduce transition temperatures (Tm), enhancing bilayer fluidity at physiological temperatures .
  • Enzymatic Accessibility: Increased solubility improves accessibility to phospholipase D (PLD) in kinetic assays .
  • Micelle Formation: Critical micelle concentration (CMC) is higher than for C16/C18 PAs, requiring adjustments in detergent-free reconstitution protocols .

Experimental Design & Best Practices

  • Storage: Store as a sodium salt at −20°C in argon-flushed vials to prevent oxidation .
  • Handling: Avoid prolonged exposure to light or moisture; use glass syringes for organic solvent dilution .
  • Controls: Include lipid-free and scrambled acyl chain analogs to validate specificity in binding assays .

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